molecular formula C17H21NO3 B12202576 4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methyl-2H-chromen-2-one

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methyl-2H-chromen-2-one

Cat. No.: B12202576
M. Wt: 287.35 g/mol
InChI Key: IEURTRHVCILARC-UHFFFAOYSA-N
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Description

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also contains a morpholine ring substituted with two methyl groups and a methyl group attached to the chromen-2-one core. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methyl-2H-chromen-2-one can be achieved through a multi-step synthetic route. One common method involves the Mannich reaction, which introduces an aminoalkyl substituent into the chromen-2-one core. The reaction typically involves the condensation of a chromen-2-one derivative with formaldehyde and 2,6-dimethylmorpholine under acidic conditions. The reaction is carried out at a reflux temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes as those used in laboratory-scale synthesis. industrial processes are optimized for higher yields, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydrochromen-2-one derivatives.

    Substitution: Amino, thio, or halogenated derivatives.

Scientific Research Applications

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid
  • 4-[(2,6-dimethylmorpholin-4-yl)methyl]aniline
  • 4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine

Uniqueness

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methyl-2H-chromen-2-one is unique due to its chromen-2-one core structure combined with the morpholine ring. This combination imparts distinct chemical and biological properties, making it different from other similar compounds.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methylchromen-2-one

InChI

InChI=1S/C17H21NO3/c1-11-4-5-15-14(7-17(19)21-16(15)6-11)10-18-8-12(2)20-13(3)9-18/h4-7,12-13H,8-10H2,1-3H3

InChI Key

IEURTRHVCILARC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=CC(=C3)C

Origin of Product

United States

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